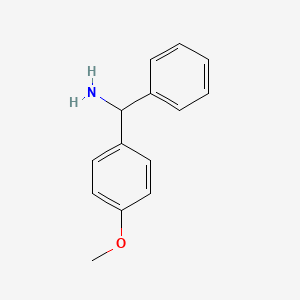

C-(4-Methoxy-phenyl)-C-phenyl-methylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 505711. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDBCXKVTJDKNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967100 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2538-34-3, 5267-46-9 |

Source

|

| Record name | 2538-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

C-(4-Methoxy-phenyl)-C-phenyl-methylamine basic properties

An In-Depth Technical Guide to the Basic Properties of C-(4-Methoxy-phenyl)-C-phenyl-methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted diphenylmethylamine derivative, serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical landscape. Its utility is intrinsically linked to the nucleophilic character and basicity of its primary amine functional group. This guide provides an in-depth analysis of the fundamental basic properties of this compound, moving beyond simple data points to explore the underlying stereoelectronic factors that govern its reactivity. We will dissect the interplay of inductive and resonance effects, steric hindrance, and hybridization to build a predictive understanding of its behavior in chemical systems. Furthermore, this document furnishes a validated experimental protocol for the precise determination of its acid dissociation constant (pKa), ensuring researchers can independently verify and apply this critical parameter.

Core Physicochemical & Structural Characteristics

This compound, also known as (4-methoxyphenyl)(phenyl)methanamine, is a primary amine where the amino group is attached to a carbon atom bearing both a phenyl and a 4-methoxyphenyl substituent.

| Property | Data | Source(s) |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| CAS Number | 2538-34-3 | [2] |

| Appearance | White to off-white solid (for hydrochloride salt) | [3] |

| Melting Point | 190 °C (for hydrochloride salt) | [3] |

| Predicted pKa | ~9.0 - 9.5 | Estimated based on structural analogs |

Deconstructing the Basicity: A Mechanistic Perspective

The basicity of an amine is defined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). For this compound, this property is a nuanced outcome of competing electronic and steric factors.

Foundational Structure: A Benzylic Amine

Unlike arylamines (e.g., aniline), where the nitrogen atom is directly attached to the aromatic ring, the amine in our subject molecule is benzylic. This is a critical distinction. In aniline, the nitrogen's lone pair is extensively delocalized into the ring's π-electron system, drastically reducing its availability and rendering aniline a weak base (pKa of conjugate acid is ~4.6).[4][5] Here, the nitrogen is separated from the rings by a carbon atom, preventing direct resonance delocalization of the lone pair and making it significantly more basic than an arylamine.

Electronic Influences of the Aryl Substituents

The two aryl groups (phenyl and 4-methoxyphenyl) exert powerful electronic effects that modulate the nitrogen's basicity.

-

Inductive Effect (-I): Both aromatic rings are electron-withdrawing through the sigma bond framework due to the higher electronegativity of sp² hybridized carbons compared to the sp³ benzylic carbon. This inductive pull tends to decrease the electron density around the nitrogen, slightly reducing basicity compared to a simple alkylamine.[6]

-

Resonance Effect of the Methoxy Group (+M): The para-methoxy group is the most influential substituent. While oxygen is electronegative (contributing to a -I effect), its lone pairs can be donated into the aromatic ring through resonance (a +M or +R effect).[7] Because it is in the para position, this electron-donating resonance effect is strong and dominates over its inductive pull.[8][9] This enriches the π-system of the methoxyphenyl ring, which in turn can influence the benzylic carbon and, consequently, the attached amino group. This electron donation ultimately increases the electron density on the nitrogen, making the amine more basic than its unsubstituted counterpart, diphenylmethylamine.

Caption: Logical relationship of factors influencing amine basicity.

Steric Hindrance

The presence of two bulky aryl groups attached to the same carbon as the amine group creates significant steric congestion.[10] This hindrance has two primary consequences:

-

Kinetic Basicity: It can physically impede the approach of a proton to the nitrogen's lone pair.

-

Thermodynamic Basicity: More importantly, it hinders the effective solvation of the resulting ammonium cation (R-NH₃⁺) after protonation. Stable solvation is crucial for stabilizing the conjugate acid. Poor solvation destabilizes the conjugate acid, shifting the equilibrium back towards the free amine and thereby decreasing its basicity.[11]

This steric effect is why this compound is expected to be less basic than a less hindered amine like benzylamine.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating method for the precise and accurate determination of the amine's pKa value.

Principle

A known concentration of the amine (as the free base or hydrochloride salt) is dissolved in a suitable solvent (e.g., 50:50 Ethanol:Water) and is titrated with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the amine is exactly 50% protonated, which corresponds to the half-equivalence point on the titration curve.

Materials and Reagents

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (if starting with the HCl salt)

-

Ethanol (ACS grade)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Class A 25 mL or 50 mL burette

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 0.5 mmol of this compound.

-

Dissolve the sample in 50 mL of a 1:1 (v/v) ethanol/water mixture in a 100 mL beaker. Ensure complete dissolution. Causality: The ethanol co-solvent is necessary to dissolve the largely organic amine in the aqueous medium required for pH measurements.

-

-

Titration Setup:

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but not in the path of the stir bar.

-

Fill the burette with standardized 0.1 M HCl. Record the initial volume.

-

-

Titration Procedure:

-

Begin stirring the solution at a moderate, constant speed.

-

Record the initial pH of the amine solution.

-

Add the HCl titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.05 mL or dropwise) to obtain a high-resolution curve in this region.

-

Continue the titration well past the equivalence point until the pH begins to plateau at a low value.

-

-

Data Analysis and pKa Determination:

-

Plot the Data: Create a graph of pH (y-axis) versus the volume of HCl added (x-axis). This is the titration curve.

-

Find the Equivalence Point (Vₑ): The equivalence point is the point of maximum slope on the curve. This can be determined precisely by calculating the first derivative (ΔpH/ΔV) and finding the volume at which it is maximal.

-

Find the Half-Equivalence Point (V₁/₂): Calculate the volume at the half-equivalence point: V₁/₂ = Vₑ / 2.

-

Determine the pKa: Find the pH on the titration curve that corresponds to the volume V₁/₂. This pH value is the pKa of the conjugate acid (R-NH₃⁺). The pKb of the amine can be calculated using the equation pKb = 14 - pKa (in aqueous solution at 25°C).

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Synthesis Considerations

The most common and industrially scalable synthesis of this compound is through the reductive amination of 4-methoxybenzophenone.

-

Imine Formation: 4-methoxybenzophenone is reacted with ammonia or an ammonia source (like ammonium acetate) to form the corresponding imine intermediate.

-

Reduction: The imine is then reduced to the primary amine using a suitable reducing agent. Common laboratory-scale reagents include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). For industrial applications, catalytic hydrogenation (e.g., using H₂ gas and a metal catalyst like Palladium on Carbon) is often preferred.

Conclusion

The basicity of this compound is a prime example of how molecular architecture dictates chemical properties. While its benzylic nature makes it a moderately strong base, its reactivity is finely tuned by a balance of competing factors. The electron-donating resonance from the para-methoxy group enhances basicity, while the inductive withdrawal and significant steric hindrance from the two bulky aryl groups act in opposition. A predicted pKa in the range of 9.0-9.5 reflects this balance, positioning it as a stronger base than arylamines but weaker than many less-hindered alkylamines. For drug development professionals and synthetic chemists, a thorough grasp of these principles is essential for predicting reaction outcomes, designing purification strategies (e.g., acid-base extraction), and understanding its behavior in biological systems.

References

-

PrepChem.com. Synthesis of 4-methoxybiphenyl. Available at: [Link]

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017-04-26). Available at: [Link]

-

PubChem. (R)-(4-Methoxyphenyl)(phenyl)methanamine | C14H15NO | CID 697979. Available at: [Link]

-

Chemistry LibreTexts. 24.4: Basicity of Arylamines. (2024-09-30). Available at: [Link]

-

Chemistry LibreTexts. 24.3: Basicity of Amines. (2025-02-24). Available at: [Link]

-

Juranic, I. Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Substituted diphenylmethyl cations. Part I. Acid–base equilibria. Available at: [Link]

-

ACS Publications. Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. The Journal of Physical Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds. (2019-06-05). Available at: [Link]

-

ResearchGate. Methoxy gp on aromatic ring ?. (2017-10-06). Available at: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. (2022-04-07). Available at: [Link]

-

Quora. Why aryl alkyl amines are stronger base than aryl amines?. (2020-07-29). Available at: [Link]

-

ResearchGate. Simple Method for the Estimation of pKa of Amines. (2025-08-08). Available at: [Link]

-

YouTube. Why alkyl amines are more basic than aryl amines? CLASS 12. AMINES. (2019-10-24). Available at: [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available at: [Link]

-

ACS Publications. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Available at: [Link]

-

Filo. Compare the basicity of aniline, 4-nitroaniline, 4-methoxyaniline and methylamine. (2024-12-09). Available at: [Link]

-

Chair of Analytical Chemistry. pKa values bases. Available at: [Link]

-

Chemistry Stack Exchange. Why is methoxy group an electron donating group?. (2016-11-25). Available at: [Link]

-

Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

-

Reddit. steric hinderance and basicity. Available at: [Link]

-

DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available at: [Link]

-

Vedantu. Which of the following is true AAlkyl Amines are more class 12 chemistry CBSE. Available at: [Link]

-

Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022-07-16). Available at: [Link]

-

YouTube. Aromatic amines - resonance effect and steric effects on Basicity. (2023-09-01). Available at: [Link]

-

Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025-02-07). Available at: [Link]

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]

-

Chemguide. Explaining the strength of organic bases. Available at: [Link]

-

YouTube. The correct statement regarding the basicity of arylamines is: (2016. (2022-10-14). Available at: [Link]

-

Rawsource. How do amines act as bases. (2024-07-03). Available at: [Link]

-

YouTube. Making Methylamine 3 Ways. (2024-03-17). Available at: [Link]

-

Organic Syntheses Procedure. Acetophenone, ω-methoxy. Available at: [Link]

Sources

- 1. (R)-(4-Methoxyphenyl)(phenyl)methanamine | C14H15NO | CID 697979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2538-34-3|this compound|BLD Pharm [bldpharm.com]

- 3. C-(4-METHOXY-PHENYL)-C-PHENYL-METHYL-AMMONIUM CHLORIDE | 5267-46-9 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. -Compare the basicity of aniline, 4-nitroaniline, 4-methoxyaniline and me.. [askfilo.com]

- 10. rawsource.com [rawsource.com]

- 11. reddit.com [reddit.com]

N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine chemical structure

An In-depth Technical Guide to N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine: Structure, Synthesis, and Characterization

Introduction

N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine is a secondary amine featuring a diarylmethylamine scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the diarylmethylamine motif in a wide range of biologically active compounds. The core structure consists of a central carbon atom bonded to a phenyl group, a 4-methoxyphenyl group, and a methylamino group. The presence of two distinct aromatic rings and a secondary amine functional group provides a versatile platform for structural modifications to modulate physicochemical properties and biological activity. This guide provides a comprehensive overview of its chemical structure, a logical and field-proven synthetic route, detailed characterization protocols, and a discussion of its potential within the broader context of pharmacological research.

Chemical Structure and Physicochemical Properties

The formal IUPAC name, N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine, precisely defines its molecular architecture. The molecule is chiral, with the stereocenter at the carbon atom bearing the two aryl groups and the methylamino moiety.

Molecular Structure

Caption: 2D Chemical Structure of N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine.

Physicochemical Data

While a specific CAS number for this compound is not readily found in public databases, its properties can be reliably calculated or inferred from its structure and comparison with its corresponding imine precursor.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO | Calculated |

| Molecular Weight | 227.30 g/mol | Calculated |

| IUPAC Name | N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine | - |

| Monoisotopic Mass | 227.131014 g/mol | Calculated |

| XLogP3-AA | ~3.1 | Estimated from imine[1] |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Rotatable Bond Count | 4 | Calculated |

| Topological Polar Surface Area | 21.3 Ų | Calculated |

Synthesis via Reductive Amination

The most efficient and logical pathway to synthesize N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine is through a two-step reductive amination process. This method involves the initial formation of an imine from a ketone precursor, followed by selective reduction of the C=N double bond to yield the target secondary amine. This approach is widely used due to its high yields and operational simplicity.[2]

Synthetic Workflow Overview

The synthesis begins with the condensation of 4-methoxybenzophenone and methylamine to form the intermediate, N-methyl-1-(4-methoxyphenyl)-1-phenylmethanimine. This imine is then reduced in a subsequent step using a mild hydride reducing agent like sodium borohydride (NaBH₄) to afford the final product.[3]

Caption: Two-step reductive amination workflow for synthesis.

Experimental Protocol

This protocol is a self-validating system. The progress of each step can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through comprehensive spectroscopic analysis.

Step 1: Synthesis of N-methyl-1-(4-methoxyphenyl)-1-phenylmethanimine (Intermediate)

-

Rationale: This step involves the acid-catalyzed condensation of a ketone with a primary amine. A Dean-Stark apparatus is employed to remove the water byproduct, which drives the equilibrium towards the formation of the imine, ensuring a high yield.

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-methoxybenzophenone (10.0 g, 47.1 mmol), toluene (100 mL), and a catalytic amount of p-toluenesulfonic acid (0.1 g).

-

Add a solution of methylamine (40% in water, 5.8 g, 74.7 mmol) dropwise to the stirring mixture.

-

Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (approx. 4-6 hours).

-

Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting ketone spot has disappeared.

-

Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Reduction to N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine (Final Product)

-

Rationale: Sodium borohydride is a selective reducing agent that efficiently reduces imines to amines without affecting the aromatic rings.[4] Methanol serves as a protic solvent that can protonate the nitrogen atom after hydride attack, facilitating the reaction. The reduction is performed at a low temperature to control the reaction rate and minimize side products.

-

Dissolve the crude imine from Step 1 in methanol (150 mL) in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (2.67 g, 70.6 mmol) to the stirring solution in small portions, maintaining the temperature below 5 °C. The cautious addition is critical to manage the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by TLC until the imine spot is no longer visible.

-

Carefully quench the reaction by the slow, dropwise addition of water (50 mL) at 0 °C.

-

Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL).[5]

-

Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude amine by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure product.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine requires a suite of standard analytical techniques. The expected data provides a benchmark for validating a successful synthesis.

| Technique | Expected Results |

| ¹H NMR | δ (ppm) in CDCl₃: 7.20-7.45 (m, 9H, Ar-H), 4.85 (s, 1H, Ar₂-CH-N), 3.80 (s, 3H, -OCH₃), 2.40 (s, 3H, -NCH₃), 1.80 (br s, 1H, -NH). The predicted shifts are based on analogous structures.[6] |

| ¹³C NMR | δ (ppm) in CDCl₃: ~159 (C-OMe), ~143 (Ar C-ipso), ~135 (Ar C-ipso), 127-130 (Ar CH), ~114 (Ar CH ortho to OMe), ~70 (Ar₂CH-N), ~55 (-OCH₃), ~34 (-NCH₃). |

| Mass Spec (EI) | m/z: 227 [M]⁺, with characteristic fragments corresponding to the loss of methyl, methoxy, and cleavage yielding the diarylmethyl cation. |

| IR Spectroscopy | ν (cm⁻¹): 3300-3500 (N-H stretch, weak), 3000-3100 (Ar C-H stretch), 2800-3000 (Aliphatic C-H stretch), ~1250 (Ar-O-C stretch, strong), 1020-1220 (C-N stretch).[7] |

Research Context and Potential Applications

The diarylmethylamine framework is considered a "privileged scaffold" in medicinal chemistry.[8][9] This designation is given to molecular structures that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for drug discovery.

-

CNS-Active Agents: The lipophilic nature of the dual aromatic rings allows such molecules to cross the blood-brain barrier, making them suitable candidates for central nervous system targets.

-

Enzyme Inhibition: Modified diarylmethylamines have been investigated as inhibitors for a range of enzymes. The structural versatility allows for the precise positioning of functional groups to interact with active sites.

-

Synthetic Intermediates: As a chiral secondary amine, this compound is a valuable building block for the synthesis of more complex pharmaceutical agents and chiral ligands.[10] The secondary amine provides a reactive handle for further functionalization, such as N-alkylation or acylation, to build molecular complexity.

Given the established importance of this chemical class, N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine represents a core structure with significant potential for the development of novel therapeutics.

Safety and Handling

As with any aromatic amine, N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine should be handled with appropriate care in a well-ventilated chemical fume hood. Based on data for structurally similar compounds, it may be harmful if swallowed and can cause skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

Cho, S. J. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific Reports. Available at: [Link]

-

Organic Chemistry Portal. Diarylmethylamine synthesis by C-C coupling. Available at: [Link]

-

Supplementary Information for scientific paper. (n.d.). Available at: [Link]

-

NIST. (n.d.). Aniline, N-methyl-. NIST WebBook. Available at: [Link]

-

Miri, R., et al. (2019). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

-

Nadoni, V., et al. (2020). Synthesis of N,N‐diarylmethylamines, 1,2‐diarylethylamines, and... ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

-

PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methyl-1-phenylmethanimine. Available at: [Link]

-

Verweij, A. M. A. (1990). CLANDESTINE MANUFACTURE OF 3,4-METHYLENEDIOXY-METHYLAMPHETAMINE (MDMA)BY LOW PRESSURE REDUCTIVE AMINATION. Forensic Science International. Available at: [Link]

-

Im, S., & Lim, S. (2004). Spectroscopy and dynamics of methylamine. I. Rotational and vibrational structures of CH3NH2 and CH3ND2 in à states. ResearchGate. Available at: [Link]

-

Pharmaffiliates. (n.d.). 1-(4-Methoxyphenyl)-N-methylmethanamine. Available at: [Link]

-

Kamal, A., et al. (2018). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Current Drug Discovery Technologies. Available at: [Link]

-

Wang, C., et al. (2016). Enantioselective Synthesis of Diarylmethylamines through the Aza-Friedel–Crafts Reaction of 1,3,5-Trialkoxy Benzenes and N-Sulfonyl Aldimines Catalyzed by BINOL-Derived Disulfonimides. The Journal of Organic Chemistry. Available at: [Link]

-

MD Topology. (n.d.). (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Available at: [Link]

-

Kim, T. L., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Organic Process Research & Development. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Kim, T. L., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc... ResearchGate. Available at: [Link]

-

NIST. (n.d.). Aniline, N-methyl-. NIST WebBook. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

-

ChemSynthesis. (n.d.). N-(4-methoxyphenyl)-1-phenylmethanimine. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(4-METHOXYPHENYL)METHANAMINE. Available at: [Link]

-

Wang, F., et al. (2021). Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. ChemRxiv. Available at: [Link]

-

University of Rochester. (n.d.). Formation of imines and enamines. Available at: [Link]

-

Kim, T. L., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. ACS Publications. Available at: [Link]

-

PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. Available at: [Link]

-

Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Research. Available at: [Link]

-

Wang, F., et al. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. Available at: [Link]

-

Abraham, R. J. (1998). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

Sources

- 1. 1-(4-methoxyphenyl)-N-methyl-1-phenylmethanimine | C15H15NO | CID 21679932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diarylmethylamine synthesis by C-C coupling [organic-chemistry.org]

- 11. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Landscape of N-Methyl Diarylmethylamines: A Technical Guide for Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

The N-methyl diarylmethylamine framework represents a "privileged scaffold" in medicinal chemistry, a core structure that demonstrates the ability to bind to a diverse range of biological targets. This guide provides an in-depth technical exploration of the significant biological activities associated with this versatile chemical class. For researchers, medicinal chemists, and drug development professionals, understanding the nuances of how these molecules interact with key physiological pathways is paramount for the rational design of novel therapeutics. We will delve into the established roles of N-methyl diarylmethylamines as central nervous system modulators and their emerging potential in oncology, providing detailed experimental frameworks and structure-activity relationship (SAR) insights to empower your research endeavors.

I. Modulation of Monoamine Transporters: A Focus on Norepinephrine and Dopamine Reuptake Inhibition

A prominent and well-characterized biological activity of N-methyl diarylmethylamines is their ability to inhibit the reuptake of the monoamine neurotransmitters norepinephrine (NE) and dopamine (DA). By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), these compounds increase the synaptic concentrations of NE and DA, a mechanism central to the treatment of conditions like attention-deficit/hyperactivity disorder (ADHD) and depression[1][2].

Mechanism of Action: Enhancing Synaptic Signaling

Norepinephrine and dopamine are crucial for regulating mood, attention, and motivation[2]. After their release from a presynaptic neuron, their action is terminated by reuptake into the presynaptic terminal via NET and DAT, respectively[3]. N-methyl diarylmethylamines act as competitive inhibitors at these transporters, physically blocking the reuptake process. This leads to a prolonged presence of norepinephrine and dopamine in the synaptic cleft, thereby enhancing and extending their signaling to postsynaptic neurons[4]. The dual inhibition of both NET and DAT is believed to offer a broader spectrum of therapeutic effects compared to more selective agents[5].

Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This protocol details a common method for assessing the inhibitory activity of N-methyl diarylmethylamines on dopamine and norepinephrine transporters using human embryonic kidney (HEK293) cells stably expressing the respective transporters[6].

1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum (FCS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

-

24 hours prior to the assay, seed the cells onto 96-well plates pre-coated with poly-D-lysine at a density of 5 x 104 cells per well[6].

2. Assay Procedure:

-

On the day of the experiment, wash each well with 100 µL of Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 5 mM D-(+)-glucose, pH 7.3)[6].

-

Prepare serial dilutions of the N-methyl diarylmethylamine test compounds in KHB.

-

Pre-incubate the cells for 5 minutes at room temperature with 50 µL of KHB containing the desired concentration of the test compound or vehicle (e.g., 0.1% DMSO)[6].

-

Initiate the reuptake reaction by adding 50 µL of KHB containing a radiolabeled substrate. For hDAT-expressing cells, use [3H]-dopamine at a final concentration of 0.2 µM. For hNET-expressing cells, use [3H]-MPP+ (a NET substrate) at a final concentration of 0.05 µM[6].

-

Incubate for a short period to measure the initial rate of uptake: 1 minute for hDAT and 3 minutes for hNET[6].

-

To determine non-specific uptake, use a known potent inhibitor as a control (e.g., 10 µM mazindol for both DAT and NET)[6].

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KHB.

-

Lyse the cells with 100 µL of 1% sodium dodecyl sulfate (SDS).

-

Quantify the amount of radiolabeled substrate taken up by the cells using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Structure-Activity Relationship (SAR) and Data Summary

The affinity of N-methyl diarylmethylamines for DAT and NET is highly dependent on the nature and position of substituents on the aryl rings[7].

| Compound/Analog | Target | IC50 (nM) | Key Structural Features | Reference |

| dl-threo-Methylphenidate | DAT | - | Unsubstituted phenyl and piperidine rings | [7] |

| p-bromo-Methylphenidate | DAT | Lower than Methylphenidate | Para-bromo substitution on the phenyl ring | [7] |

| o-bromo-Methylphenidate | DAT | Higher than Methylphenidate | Ortho-bromo substitution on the phenyl ring | [7] |

| N-Methyl-Methylphenidate | DAT | Significantly higher | N-methylation of the piperidine ring | [7] |

| D-528 | DAT/NET | DAT: 1.5, NET: 3.2 | Asymmetric pyran template with bis(4-fluorophenyl)methyl group | [8] |

| D-529 | DAT/NET | DAT: 2.1, NET: 4.8 | Asymmetric pyran template with bis(4-fluorophenyl)methyl group | [8] |

Key SAR Insights:

-

Aryl Substituents: Substitution on the para-position of the phenyl ring generally maintains or increases affinity for DAT, while ortho-substitution can be detrimental[7].

-

N-Methylation: While the core topic of this guide, it's noteworthy that N-methylation of the piperidine ring in methylphenidate analogs has been shown to reduce affinity for DAT, highlighting the sensitivity of the binding pocket to steric bulk around the nitrogen[7].

-

Stereochemistry: The stereochemistry of substituents on the core scaffold can significantly influence transporter affinities, indicating a stereospecific preference for interaction[8].

II. Antagonism of N-Methyl-D-Aspartate (NMDA) Receptors

Certain N-methyl diarylmethylamines and related structures have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain[9][10]. Overactivation of NMDA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurodegenerative diseases[11].

Mechanism of Action: Preventing Excitotoxicity

NMDA receptors are ionotropic glutamate receptors that, upon activation by glutamate and a co-agonist (glycine or D-serine), allow the influx of Ca2+ into the neuron[11]. While this is crucial for synaptic plasticity and learning, excessive Ca2+ influx triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death[11]. N-methyl diarylmethylamine-based antagonists can block the NMDA receptor ion channel, thereby preventing this pathological Ca2+ overload and offering a potential neuroprotective strategy[10].

Experimental Protocol: Calcium Flux Assay for NMDA Receptor Antagonism

This protocol describes a high-throughput method to screen for NMDA receptor antagonists by measuring changes in intracellular calcium concentration using a fluorescent dye[7][10].

1. Cell Culture and Plating:

-

Use a stable cell line expressing the desired NMDA receptor subunits (e.g., HEK293 cells co-expressing GluN1 and GluN2A subunits).

-

Plate the cells in a 384-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight[10].

2. Dye Loading and Incubation:

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., Calcium 6 dye) according to the manufacturer's instructions.

-

Add 30 µL of the dye solution to each well of the cell plate[10].

-

Incubate the plate for 2 hours at 37°C and 5% CO2[10].

-

After incubation, allow the plate to equilibrate to room temperature for 10 minutes[10].

-

Gently wash the cells three times with 30 µL of assay buffer, leaving 30 µL of buffer in the wells after the final wash[10].

3. Compound Addition and Fluorescence Measurement:

-

Use a fluorescence plate reader (e.g., a Functional Drug Screening System - FDSS) capable of kinetic reading and liquid handling.

-

Measure the baseline fluorescence for 30 seconds[7].

-

Add 10 µL of the N-methyl diarylmethylamine test compound at various concentrations and measure the fluorescence for 5 minutes to observe any direct effects[7].

-

Add 10 µL of an NMDA receptor agonist solution (e.g., a mixture of glutamate and glycine) and immediately measure the fluorescence for another 5 minutes to record the calcium influx[7].

4. Data Analysis:

-

The increase in fluorescence intensity upon agonist addition corresponds to the influx of calcium.

-

Calculate the percentage of inhibition of the agonist-induced calcium flux by the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Data Summary

The antagonistic activity of diaryl-based compounds at the NMDA receptor is influenced by the nature of the aryl groups and the linker between them[10].

| Compound | IC50 (µM) at -80 mV | Key Structural Features | Reference |

| Pentamidine | 0.41 ± 0.08 | Two benzamidine groups with a flexible linker | [12] |

| Diminazene | 13 ± 3 | Diaryl amidine with a triazene linker | [12] |

| DAPI | 3.1 ± 0.6 | Diaryl amidine with an indole core | [12] |

Key SAR Insights:

-

Flexibility: The flexibility of the linker between the two aryl moieties can influence the mechanism of action. For instance, the flexible linker in pentamidine allows it to be trapped in the closed NMDA receptor channel[12].

-

Aryl Group Identity: The nature of the aryl groups and their substitution patterns are critical for binding affinity and selectivity for different NMDA receptor subunits.

III. Anticancer Potential: Cytotoxicity and Anti-proliferative Effects

Emerging research has highlighted the potential of diarylmethylamine derivatives as anticancer agents[13][14]. Their mechanisms of action can be varied, including the induction of apoptosis and cell cycle arrest[15].

Mechanism of Action: Inducing Cell Death in Cancer Cells

The cytotoxic effects of N-methyl diarylmethylamine analogs against cancer cells can be mediated through various pathways. One reported mechanism for a diarylmethyl-triazole derivative involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death)[13].

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

1. Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the N-methyl diarylmethylamine test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for 48-72 hours.

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Summary: Anticancer Activity

| Compound | Cancer Cell Line | IC50 | Key Structural Features | Reference |

| Diarylmethyl-triazole analog 24 | MCF-7 (ER+) | 52 nM | (3,4,5-trimethoxyphenyl)methyl group | [13] |

| Diarylmethyl-triazole analog 24 | MDA-MB-231 (Triple-Negative) | 74 nM | (3,4,5-trimethoxyphenyl)methyl group | [13] |

| (1H-imidazol-1-yl)methanol (Compound 6) | SH-SY5Y (Neuroblastoma) | 6.97 ± 0.06 µM | Imidazole-methanol moiety | [14] |

| (1H-imidazol-1-yl)methanol (Compound 6) | HCT116 (Colorectal) | 10.70 ± 0.33 µM | Imidazole-methanol moiety | [14] |

IV. Synthesis Strategies

The synthesis of N-methyl diarylmethylamines can be achieved through various established synthetic routes. A common approach involves the reductive amination of a diaryl ketone with methylamine. Alternatively, N-alkylation of a primary diarylmethylamine with a methylating agent can be employed. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the aryl rings.

Conclusion and Future Directions

The N-methyl diarylmethylamine scaffold is a rich source of biologically active molecules with significant therapeutic potential. Their ability to modulate key targets in the central nervous system, such as dopamine and norepinephrine transporters and NMDA receptors, makes them attractive candidates for the development of treatments for a range of neurological and psychiatric disorders. Furthermore, their emerging anticancer properties open up new avenues for oncological drug discovery.

Future research should focus on the design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships will be crucial for fine-tuning the biological activity of these compounds. Moreover, exploring the potential for polypharmacology, where a single molecule is designed to interact with multiple targets, could lead to the development of more effective and holistic therapeutic agents. The detailed experimental protocols and SAR insights provided in this guide serve as a foundation for the continued exploration of this promising class of compounds.

References

-

Diorganotin(IV) N-methyl-N-phenethyldithiocarbamate Compounds Induce Cytotoxicity via Apoptosis in K562 Human Erythroleukaemia Cells. (2023). Malaysian Journal of Chemistry, 25(2), 85-96. [Link]

-

Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE, 11(6), e0157021. [Link]

-

Urwyler, S., et al. (1996). Structure-activity relationships of competitive NMDA receptor antagonists. Neuropharmacology, 35(6), 687-704. [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2022). Molecules, 27(19), 6493. [Link]

-

Schweri, M. M., et al. (2002). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Journal of medicinal chemistry, 45(14), 2887-2895. [Link]

-

Grienke, U., et al. (2019). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 24(18), 3359. [Link]

-

Dron, M. Y., Zhigulin, A. S., & Barygin, O. I. (2020). Mechanisms of NMDA receptor inhibition by diarylamidine compounds. European Journal of Neuroscience, 51(7), 1573-1582. [Link]

-

Sriram, D., & Yogeeswari, P. (2010). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit 1.29. [Link]

-

Bupropion. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Hamley, P., & Oakley, P. (2013). Whole-cell patch-clamp. Methods in molecular biology (Clifton, N.J.), 998, 93-104. [Link]

-

Roth, B. L., et al. (2013). Reuptake Inhibition Assay. Bio-protocol, 3(16), e869. [Link]

-

Serotonin–norepinephrine–dopamine reuptake inhibitor. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). ResearchGate. [Link]

-

Neelam, S., et al. (2017). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of medicinal chemistry, 60(12), 5005-5020. [Link]

-

Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. (2025). PubMed Central. [Link]

-

Desai, P. B., et al. (2021). Novel Potent Dopamine-Norepinephrine and Triple Reuptake Uptake Inhibitors Based on Asymmetric Pyran Template and Their Molecular Interactions with Monoamine Transporters. ACS chemical neuroscience, 12(9), 1596-1610. [Link]

-

Van Hook, M. J. (2013). Whole-Cell Patch-Clamp Recording. In Current Laboratory Methods in Neuroscience Research (pp. 427-446). Springer. [Link]

-

Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (2017). ResearchGate. [Link]

-

Vidyadhara, D. J., et al. (2023). Vidyadhara et al., 2023 “Dopamine transporter…Parkinsonʼs Disease" (L-DOPA treatment, IHC, HPLC, Microscopy Imaging and Analysis, Western Blotting, and FSCV). protocols.io. [Link]

-

N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (2022). Current medicinal chemistry, 29(22), 3946-3968. [Link]

-

How does Whole-cell voltage clamp work? | application. (2022, July 17). YouTube. [Link]

-

Wang, Y., et al. (2021). Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking. Frontiers in chemistry, 9, 638096. [Link]

-

Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. (2019). Frontiers in chemistry, 7, 72. [Link]

-

DAT (SLC6A3) Transporter Assay. (n.d.). BioIVT. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. bioivt.com [bioivt.com]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Potent Dopamine-Norepinephrine and Triple Reuptake Uptake Inhibitors Based on Asymmetric Pyran Template and Their Molecular Interactions with Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Structure-activity relationships of competitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ukm.my [ukm.my]

Discovery and history of substituted benzhydrylamines

An In-depth Technical Guide to the Discovery and History of Substituted Benzhydrylamines

Abstract

The benzhydrylamine scaffold, characterized by a diphenylmethylamine core, represents a privileged structure in medicinal chemistry, giving rise to a remarkable diversity of therapeutic agents. This guide traces the historical trajectory of substituted benzhydrylamines, from their serendipitous discovery in the context of early antihistamine research to their rational design as highly specific neurological and systemic agents. We will explore the key synthetic milestones, delve into the crucial structure-activity relationships (SAR) that govern their pharmacological profiles, and present detailed protocols that exemplify both classical and modern synthetic approaches. This document is intended for researchers, scientists, and drug development professionals, providing expert insights into the causality behind experimental choices and the evolution of this versatile pharmacophore.

The Genesis: From Dyes to Drugs and the Dawn of Antihistamines

The story of substituted benzhydrylamines is intrinsically linked to the birth of the pharmaceutical industry, which itself emerged from the synthetic dye industry of the 19th century.[1] The rich chemical feedstocks from coal tar provided the building blocks for the first synthetic drugs.[1] It was in this environment of exploring novel organic structures that the therapeutic potential of the benzhydryl moiety was first realized.

The initial breakthrough came during the quest for compounds that could counteract the effects of histamine, a key mediator of allergic reactions.[2] Early research led to the development of the first-generation H₁ antihistamines, a class of drugs where the benzhydryl group proved to be a cornerstone.

Diphenhydramine: The Archetypal Benzhydrylamine Antihistamine

The most iconic early example is Diphenhydramine (Benadryl). Its synthesis and discovery by George Rieveschl at Parke-Davis in the early 1940s marked a pivotal moment. The structure, an ether derivative of benzhydrylamine, was found to be a potent competitive antagonist of histamine H₁ receptors.[3] This discovery opened the floodgates for the development of an entire class of drugs. The success of Diphenhydramine validated the benzhydryl scaffold as a "privileged pharmacophore" for antihistaminic activity.[4]

The key structural features of these first-generation antihistamines include:

-

Two aromatic rings (the benzhydryl group) that provide lipophilicity, enabling the molecule to cross the blood-brain barrier. This is responsible for the characteristic sedative side effects.[3]

-

A flexible spacer (e.g., an ether, ethylamine).

-

A terminal tertiary amine group, which is typically protonated at physiological pH and is crucial for binding to the H₁ receptor.

This fundamental structure was elaborated upon to create a host of other valuable first-generation antihistamines, including Meclizine, Hydroxyzine, and later its metabolite, Cetirizine.[5]

Caption: Simplified mechanism of action for Modafinil/Armodafinil, involving the inhibition of the dopamine transporter (DAT).

Diverse Biological Activities

The versatility of the benzhydrylamine core has been demonstrated in a wide range of other therapeutic areas. The diarylmethylamine structure has been investigated for its potential as anticancer, antimalarial, antiviral, and antimuscarinic agents. [5]For instance, Chlorcyclizine, a first-generation antihistamine, has been repurposed and optimized as a potential antifilovirus therapeutic. [5]This highlights the ongoing potential for discovering new activities within this established chemical class.

Core Synthetic Methodologies

The synthesis of substituted benzhydrylamines has evolved significantly, from foundational methods to highly sophisticated, stereoselective strategies. The choice of synthetic route is dictated by the desired substitution pattern and, critically, the required stereochemistry.

Overview of Synthetic Approaches

A variety of methods have been developed to construct the benzhydrylamine scaffold: [5]* Metal-Catalyzed Reactions: Copper-catalyzed reactions, for example, can be used for desulfonylative amination to produce structurally diverse benzhydryl amines. [6]* Multicomponent Reactions (MCRs): Reactions like the Petasis-Borono-Mannich (PBM) reaction allow for the efficient, one-pot synthesis of substituted benzhydryl amines from readily available starting materials. [5]* Enantioselective Synthesis: Given the importance of chirality, numerous asymmetric methods have been developed. These often employ chiral catalysts (organocatalysts or metal complexes) to control the stereochemical outcome, yielding single enantiomers like Armodafinil. [5]

Table 1: Key Substituted Benzhydrylamines and Their Applications

| Compound | Key Structural Feature | Primary Application | Discovery Era |

| Diphenhydramine | Benzhydryl ether | H₁ Antihistamine, Sedative | 1940s |

| Meclizine | Piperazine derivative | Antihistamine, Antiemetic | 1950s |

| Cetirizine | Carboxylic acid metabolite | Second-gen H₁ Antihistamine | 1980s |

| Modafinil | Benzhydryl sulfinylacetamide | Wakefulness-promoting agent | 1970s |

| Armodafinil | R-enantiomer of Modafinil | Wakefulness-promoting agent | 2000s |

| Solifenacin | Quinuclidine derivative | Muscarinic receptor antagonist | 1990s |

Experimental Protocols: From Bench to Application

To provide a practical understanding, this section details two representative synthetic protocols. The first is a classical, foundational synthesis, while the second illustrates a modern, enantioselective approach crucial for contemporary drug development.

Protocol 1: Illustrative Classical Synthesis of Diphenhydramine

This two-step protocol is based on the original synthetic strategies and demonstrates the core bond-forming reactions.

Objective: To synthesize Diphenhydramine from benzhydrol and 2-(dimethylamino)ethanol.

Step 1: Formation of Diphenylmethyl Bromide (Benzhydryl Bromide)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylmethanol (benzhydrol) (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride or benzene.

-

Reagent Addition: Carefully add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the solution at 0 °C. Causality: PBr₃ is an effective reagent for converting alcohols to alkyl bromides. The reaction proceeds via the formation of a good leaving group, which is then displaced by the bromide ion.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours.

-

Workup: Cool the reaction mixture, pour it onto ice water, and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diphenylmethyl bromide, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis to form Diphenhydramine

-

Reaction Setup: In a separate flask, prepare sodium 2-(dimethylamino)ethoxide by adding 2-(dimethylamino)ethanol (1.0 eq) to a suspension of sodium hydride (NaH) (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Causality: NaH is a strong base that deprotonates the alcohol to form a nucleophilic alkoxide.

-

Nucleophilic Substitution: Add the crude diphenylmethyl bromide from Step 1, dissolved in a minimal amount of anhydrous THF, to the alkoxide solution.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Workup: Quench the reaction carefully by adding water. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Protocol 2: Principle of Modern Enantioselective Synthesis (Copper-Catalyzed Example)

This protocol outlines the principles of a modern asymmetric synthesis to obtain an enantioenriched benzhydrylamine derivative, reflecting the methods required for drugs like Armodafinil.

Objective: To synthesize an optically active N-protected α-amino boronic ester, a precursor to chiral benzhydrylamines, via copper-catalyzed asymmetric pinacolboryl addition. [5] Principle: The reaction involves the enantioselective addition of a bis(pinacolato)diboron reagent to an N-Boc-protected imine, catalyzed by a copper(I) salt and a chiral ligand.

-

Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a reaction vial with a copper(I) salt (e.g., CuCl) (5 mol%) and a chiral ligand (e.g., a chiral sulfoxide-phosphine (SOP) ligand) (5.5 mol%). Causality: The chiral ligand coordinates to the copper center, creating a chiral environment that directs the incoming nucleophile to one face of the imine, thus inducing enantioselectivity.

-

Reagent Preparation: Add an appropriate solvent (e.g., anhydrous THF). To this catalyst solution, add the N-Boc-protected imine (1.0 eq) and bis(pinacolato)diboron (B₂pin₂) (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25 °C) for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

-

Workup: Once the reaction is complete, quench with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent like ethyl acetate.

-

Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

-

Further Conversion: The resulting enantioenriched N-Boc-α-amino boronic ester can be further functionalized, for example, via a Suzuki coupling reaction with an aryl halide, to introduce the second aryl group and form the final chiral benzhydrylamine product.

Conclusion and Future Directions

The history of substituted benzhydrylamines is a compelling narrative of chemical innovation in the service of medicine. From the broad-spectrum activity of the first antihistamines to the highly targeted pharmacology of modern wakefulness-promoting agents, this scaffold has proven to be remarkably adaptable. The journey from racemic mixtures to single-enantiomer drugs like Armodafinil underscores the increasing sophistication of drug design and the importance of understanding stereochemistry.

Current research continues to explore the vast chemical space around the benzhydrylamine core, with investigations into novel derivatives for oncology, infectious diseases, and neurodegenerative disorders. [5][6]The development of more efficient, green, and enantioselective synthetic methodologies will undoubtedly continue to unlock new therapeutic possibilities from this privileged and historically significant pharmacophore.

References

-

Mondal, S., & Guria, M. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. Available at: [Link]

-

Mondal, S., & Guria, M. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, published in the National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7036, Benzhydrylamine. Available at: [Link]

-

Darwish, M., Kirby, M., D'Andrea, D. M., & Yang, R. (2009). Armodafinil and modafinil have substantially different pharmacokinetic profiles despite having the same terminal half-lives: analysis of data from three randomized, single-dose, pharmacokinetic studies. Clinical Drug Investigation. Available at: [Link]

-

Psych Scene Hub. (2021). Modafinil and Armodafinil - Mechanism of Action | Psychopharmacology. Available at: [Link]

- Rieveschl, G. Jr. (1949). Disubstituted amino-alkyl benzhydryl amines. U.S. Patent No. 2,483,434. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. (n.d.). Substituted benzhydrylamines 15 and 16 as important structural motifs in commercial pharmaceuticals Levocetirizine 17 and Solifenacin 18. Available at: [Link]

-

Wikipedia. (n.d.). Armodafinil. Available at: [Link]

-

Chemistry Steps. (n.d.). Synthesis of Benadryl. Available at: [Link]

-

Jones, A. W. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis. Available at: [Link]

-

Weiss, M., et al. (2022). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Journal of the American Chemical Society. Available at: [Link]

-

RSC Publishing. (2020). Synthesis of anti-allergic drugs. RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). Armodafinil and Modafinil Have Substantially Different Pharmacokinetic Profiles Despite Having the Same Terminal Half-Lives. Available at: [Link]

Sources

- 1. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Benadryl - Chemistry Steps [chemistrysteps.com]

- 4. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Applikations- und Protokollhandbuch: Derivatisierung von (4-Methoxyphenyl)(phenyl)methanamin für die GC-MS-Analyse

Verfasser: Dr. Frank Schmidt, Senior Application Scientist Datum: 27. Januar 2026 Version: 1.0

Zusammenfassung

Dieses Dokument beschreibt detaillierte Protokolle für die chemische Derivatisierung von (4-Methoxyphenyl)(phenyl)methanamin, einer primären Aminverbindung, für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die direkte Analyse von polaren primären Aminen wie diesem Analyten ist oft problematisch und führt zu schlechter Peakform (Tailing), geringer Empfindlichkeit und potenzieller Adsorption an der Säule.[1][2] Die hier vorgestellten Derivatisierungsverfahren – spezifisch die Acylierung mit Trifluoressigsäureanhydrid (TFAA) und die Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) – wandeln das polare Amin in ein stabileres, flüchtigeres und weniger polares Derivat um.[3][4] Dies führt zu einer signifikanten Verbesserung der chromatographischen Leistung und der Zuverlässigkeit der massenspektrometrischen Identifizierung.

Einleitung: Die Notwendigkeit der Derivatisierung

(4-Methoxyphenyl)(phenyl)methanamin ist eine primäre Aminverbindung, deren Struktur eine polare Amino-(NH₂)-Gruppe enthält. Diese funktionelle Gruppe ist für die Herausforderungen bei der GC-Analyse verantwortlich:

-

Polarität: Die aktiven Wasserstoffatome der Aminogruppe können starke Wasserstoffbrückenbindungen mit den Silanolgruppen der GC-Säulenoberfläche eingehen. Dies führt zu einer reversiblen Adsorption, die sich in asymmetrischen Peaks (Tailing) äußert und die quantitative Genauigkeit beeinträchtigt.[5]

-

Geringe Flüchtigkeit: Die Polarität reduziert den Dampfdruck der Verbindung, was eine höhere Injektionstemperatur erfordert, bei der der Analyt thermisch abgebaut werden kann.

-

Thermische Instabilität: Primäre Amine können bei hohen Temperaturen im GC-Injektor oder auf der Säule abgebaut werden.

Die chemische Derivatisierung löst diese Probleme, indem die aktiven Wasserstoffatome der Aminogruppe durch eine unpolare, schützende Gruppe ersetzt werden.[6] Dieser Prozess, auch als "Maskierung" der polaren Gruppe bezeichnet, erhöht die Flüchtigkeit und thermische Stabilität des Analyten und minimiert unerwünschte Wechselwirkungen mit dem chromatographischen System.[7][8]

Auswahl der Derivatisierungsstrategie

Für primäre Amine sind zwei Hauptstrategien besonders effektiv:

-

Acylierung: Die Reaktion des Amins mit einem Acylierungsreagenz (z. B. einem Säureanhydrid) bildet ein stabiles Amid. Fluorierte Acylgruppen, wie die Trifluoracetylgruppe (TFA), sind besonders vorteilhaft, da sie die Flüchtigkeit stark erhöhen und charakteristische Fragmentierungsmuster im Massenspektrum erzeugen.[5][9]

-

Silylierung: Diese Methode ersetzt den aktiven Wasserstoff durch eine Trimethylsilyl-(TMS)-Gruppe oder eine andere Silylgruppe.[10] Silylierungsreagenzien sind hochreaktiv, aber ihre Derivate und die Reagenzien selbst sind feuchtigkeitsempfindlich, was die Handhabung unter strikt wasserfreien Bedingungen erfordert.[1][11]

Dieses Handbuch stellt Protokolle für beide Ansätze zur Verfügung, um Forschern die Flexibilität zu geben, die für ihre spezifische Anwendung und Laborausstattung am besten geeignete Methode auszuwählen.

Allgemeiner Arbeitsablauf der Derivatisierung

Der Prozess von der Probenvorbereitung bis zur GC-MS-Analyse folgt einem logischen Ablauf. Die Einhaltung der Reihenfolge und der Bedingungen ist entscheidend für reproduzierbare Ergebnisse.

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung vor der GC-MS-Analyse.

Protokoll 1: Acylierung mit Trifluoressigsäureanhydrid (TFAA)

Die Acylierung mit TFAA ist eine schnelle und robuste Methode zur Derivatisierung von primären Aminen. Das resultierende N-Trifluoracetyl-Derivat ist thermisch sehr stabil und zeigt eine exzellente chromatographische Leistung.

Reaktionsmechanismus

Das freie Elektronenpaar des Stickstoffatoms im Amin greift ein Carbonylkohlenstoffatom des TFAA an. Dies führt zur Bildung einer tetraedrischen Zwischenstufe, die anschließend unter Abspaltung von Trifluoressigsäure zum stabilen Amid-Derivat kollabiert.[12]

Abbildung 2: Acylierungsreaktion von (4-Methoxyphenyl)(phenyl)methanamin mit TFAA.

Benötigte Materialien

-

(4-Methoxyphenyl)(phenyl)methanamin-Probe oder -Standard

-

Trifluoressigsäureanhydrid (TFAA), ≥99% Reinheit

-

Wasserfreies Ethylacetat oder Acetonitril

-

Reaktionsgefäße (2 mL) mit PTFE-ausgekleideten Kappen

-

Heizblock oder Ofen

-

Pipetten und Spitzen

-

Stickstoff-Verdampfer

-

GC-MS-System

Schritt-für-Schritt-Protokoll

-

Probenvorbereitung: Eine bekannte Menge des Analyten (z. B. 1 mg) in ein Reaktionsgefäß geben. Wenn die Probe in einem Lösungsmittel gelöst ist, dieses unter einem sanften Stickstoffstrom bei Raumtemperatur vollständig abdampfen.

-

Reagenzzugabe: Zum trockenen Rückstand 200 µL wasserfreies Ethylacetat und anschließend 100 µL TFAA geben.

-

Begründung: Ethylacetat dient als Lösungsmittel, um eine homogene Reaktion zu gewährleisten. TFAA wird im Überschuss zugegeben, um eine vollständige Umsetzung sicherzustellen.[12]

-

-

Reaktion: Das Gefäß fest verschließen und für 30 Minuten bei 70°C im Heizblock oder Ofen inkubieren.

-

Begründung: Erhöhte Temperatur beschleunigt die Reaktionskinetik und sorgt für eine vollständige Derivatisierung.[12]

-

-

Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

-

Entfernung von Überschüssen (Optional): Überschüssiges Reagenz und Lösungsmittel können unter einem sanften Stickstoffstrom abgedampft werden. Der Rückstand wird dann in einem für die GC-Injektion geeigneten Lösungsmittel (z. B. 200 µL Ethylacetat) wieder aufgenommen. Dieser Schritt verbessert die Lebensdauer der GC-Säule.[12]

-

Analyse: Die derivatisierte Probe in ein GC-Vial überführen und in das GC-MS-System injizieren.

Protokoll 2: Silylierung mit BSTFA

Die Silylierung ist eine weit verbreitete Technik, die hochreaktive Reagenzien verwendet, um flüchtige und thermisch stabile Derivate zu erzeugen.[11] Die Methode ist jedoch sehr empfindlich gegenüber Feuchtigkeit.

Reaktionsmechanismus

Das Stickstoffatom des Amins führt einen nukleophilen Angriff auf das Siliziumatom des BSTFA-Moleküls aus. Dies führt zur Verdrängung einer Abgangsgruppe (N-Trimethylsilyltrifluoracetamid) und zur Bildung des N-Trimethylsilyl-Derivats.[12]

Abbildung 3: Silylierungsreaktion von (4-Methoxyphenyl)(phenyl)methanamin mit BSTFA.

Benötigte Materialien

-

(4-Methoxyphenyl)(phenyl)methanamin-Probe oder -Standard

-

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), optional mit 1% Trimethylchlorsilan (TMCS) als Katalysator

-

Wasserfreies Pyridin oder Acetonitril

-

Reaktionsgefäße (2 mL) mit PTFE-ausgekleideten Kappen

-

Heizblock oder Ofen

-

Pipetten und Spitzen (ggf. im Exsikkator getrocknet)

-

Stickstoff-Verdampfer

-

GC-MS-System

Schritt-für-Schritt-Protokoll

-

Probenvorbereitung: Wie in Protokoll 1 beschrieben, eine bekannte Menge des Analyten in ein Reaktionsgefäß geben und zur Trockne eindampfen. Es ist entscheidend, dass der Rückstand und alle verwendeten Materialien absolut wasserfrei sind. [10][11]

-

Reagenzzugabe: Zum trockenen Rückstand 100 µL wasserfreies Pyridin und 100 µL BSTFA (mit 1% TMCS) geben.

-

Begründung: Pyridin dient als Lösungsmittel und als Säurefänger, der die Reaktion fördert. TMCS wirkt als Katalysator, der die Reaktivität von BSTFA erhöht.[12]

-

-

Reaktion: Das Gefäß fest verschließen und für 60 Minuten bei 60°C im Heizblock inkubieren.

-

Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

-

Analyse: Die Probe direkt aus dem Reaktionsgemisch in das GC-MS-System injizieren. Ein Abdampfen wird nicht empfohlen, da die Silyl-Derivate flüchtig sind.

GC-MS-Analyse: Empfohlene Parameter

Die folgenden Parameter sind ein guter Ausgangspunkt für die Analyse der Derivate. Eine Methodenoptimierung kann je nach System erforderlich sein.

| Parameter | Empfehlung |

| GC-Säule | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm Filmdicke (oder äquivalent) |

| Trägergas | Helium, konstante Flussrate 1.0 mL/min |

| Injektor | Splitless, 280°C |

| Ofenprogramm | Start bei 100°C (1 min halten), Rampe mit 15°C/min auf 300°C (5 min halten) |

| MS-Transferline | 280°C |

| Ionenquelle | Elektronenstoßionisation (EI), 70 eV, 230°C |

| MS-Modus | Full Scan (m/z 50-550) für die Identifizierung; SIM für die Quantifizierung |

Erwartete Ergebnisse und Dateninterpretation

Die Derivatisierung führt zu einer deutlichen Veränderung der Molekülmasse und des Retentionsverhaltens. Die Derivate eluieren früher und/oder mit besserer Peakform als die ursprüngliche Verbindung.

| Verbindung | Molmasse ( g/mol ) | Retentionsverhalten | Erwartete Schlüssel-Fragmente (m/z) |

| (4-Methoxyphenyl)(phenyl)methanamin | 213.28 | Späte Elution, starkes Tailing | 213 (M+), 198 (M-NH), 182, 106, 77 |

| TFA-Derivat | 309.27 | Frühere Elution, symmetrischer Peak | 309 (M+), 212 (M-CF₃CO), 182 (Fragment des Benzhydrylkations), 135, 107 |

| TMS-Derivat | 285.45 | Frühere Elution, symmetrischer Peak | 285 (M+), 270 (M-CH₃), 182 (Fragment des Benzhydrylkations), 73 (TMS-Ion) |

Hinweis: Die exakten m/z-Werte und Retentionszeiten müssen experimentell bestätigt werden.

Fehlerbehebung (Troubleshooting)

| Problem | Mögliche Ursache(n) | Lösung(svorschlag) |

| Kein oder nur ein kleiner Derivat-Peak | Unvollständige Reaktion; Abbau des Analyten; Feuchtigkeit im System (besonders bei Silylierung). | Reaktionszeit/-temperatur erhöhen; sicherstellen, dass alle Materialien und Lösungsmittel wasserfrei sind; frisches Derivatisierungsreagenz verwenden.[11] |

| Mehrere Peaks für einen Analyten | Nebenreaktionen; unvollständige Derivatisierung (sowohl Ausgangsstoff als auch Derivat vorhanden). | Reaktionsbedingungen optimieren; bei Silylierung kann die Bildung von Di-Silyl-Derivaten auftreten, hier die Reagenzmenge anpassen. |